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Compound of Interest

Compound Name: 1,3-Dimethoxy-2-propanol

Cat. No.: B053713 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Dimethoxy-2-propanol (CAS No: 623-69-8), a versatile chemical intermediate. The

information is presented to facilitate its identification, characterization, and use in research and

development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,3-Dimethoxy-2-propanol,
providing a clear and concise reference for its structural features.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.99-3.92 m 1H CH

3.49-3.40 m 4H CH₂

3.39 s 6H CH₃

2.59 s 1H OH
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Note: The chemical shift of the hydroxyl proton (OH) can vary with sample concentration and

temperature.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

73.9 CH₂

69.1 CH

59.0 CH₃

Table 3: Mass Spectrometry Data
Technique m/z Assignment

ESI-HRMS 143.0684 [M+Na]⁺

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Description

~3400 (broad) O-H stretch

~2930-2820 C-H stretch (alkane)

~1120 C-O stretch (ether)

Experimental Protocols
The following are representative experimental protocols for obtaining the spectroscopic data

presented above. These are generalized procedures and may require optimization based on

the specific instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 1,3-Dimethoxy-2-
propanol.

Materials:
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1,3-Dimethoxy-2-propanol

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

NMR tubes (5 mm)

Pipettes

Vortex mixer

Instrumentation:

300 MHz (or higher) NMR spectrometer

Procedure:

Sample Preparation:

Weigh approximately 10-20 mg of 1,3-Dimethoxy-2-propanol directly into a clean, dry

NMR tube.

Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.

Cap the tube and gently vortex to ensure the sample is completely dissolved and the

solution is homogeneous.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the

lock signal or a reference peak (e.g., TMS).

¹H NMR Acquisition:

Set the spectral width to approximately 12 ppm, centered around 6 ppm.
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Use a standard single-pulse experiment.

Set the number of scans to 8 or 16 for a good signal-to-noise ratio.

Set the relaxation delay to at least 1 second.

Acquire the spectrum.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Set the spectral width to approximately 220 ppm, centered around 110 ppm.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the number of scans to 1024 or higher, as the ¹³C nucleus is less sensitive.

Set a relaxation delay of 2 seconds.

Acquire the spectrum.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra to obtain pure absorption peaks.

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and the

residual CDCl₃ peak to 77.16 ppm for ¹³C.

Integrate the peaks in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and integrations to assign the signals to the

respective protons and carbons in the molecule.

Mass Spectrometry (MS)
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Objective: To determine the mass-to-charge ratio of 1,3-Dimethoxy-2-propanol and confirm its

molecular weight.

Materials:

1,3-Dimethoxy-2-propanol

Methanol (HPLC grade)

Sodium iodide (for ESI)

Vials and syringes

Instrumentation:

High-Resolution Mass Spectrometer (e.g., ESI-TOF or Orbitrap) or a Gas Chromatograph-

Mass Spectrometer (GC-MS).

Procedure (ESI-HRMS):

Sample Preparation:

Prepare a dilute solution of 1,3-Dimethoxy-2-propanol (approximately 1 mg/mL) in

methanol.

To enhance ionization, a small amount of sodium iodide can be added to the solution to

promote the formation of the sodium adduct [M+Na]⁺.

Instrument Setup:

Set the mass spectrometer to positive ion mode.

Calibrate the instrument using a known standard to ensure high mass accuracy.

Set the capillary voltage, cone voltage, and desolvation gas flow and temperature to

optimal values for the instrument and analyte.

Data Acquisition:
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Infuse the sample solution into the ion source at a constant flow rate (e.g., 5 µL/min).

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Data Analysis:

Identify the peak corresponding to the molecular ion or a common adduct (e.g., [M+H]⁺ or

[M+Na]⁺).

Compare the measured accurate mass to the calculated theoretical mass for the expected

molecular formula (C₅H₁₂O₃) to confirm the elemental composition.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1,3-Dimethoxy-2-propanol.

Materials:

1,3-Dimethoxy-2-propanol

Salt plates (e.g., NaCl or KBr)

Pipette

Acetone (for cleaning)

Kimwipes

Instrumentation:

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

Sample Preparation:

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of

acetone and a Kimwipe.
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Place one drop of 1,3-Dimethoxy-2-propanol onto the surface of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin film between

the plates.

Instrument Setup:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Ensure the instrument is purged with dry air or nitrogen to minimize interference from

atmospheric water and carbon dioxide.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

Identify the characteristic absorption bands in the spectrum.

Correlate the observed bands with known vibrational frequencies of functional groups

(e.g., O-H stretch, C-H stretch, C-O stretch) to confirm the structure of the molecule.

Logical Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of 1,3-Dimethoxy-2-propanol.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

1,3-Dimethoxy-2-propanol

FTIR Spectroscopy NMR Spectroscopy Mass Spectrometry

Identify Functional Groups
(O-H, C-O, C-H)

Determine Carbon-Hydrogen Framework
(¹H and ¹³C Chemical Shifts, Coupling)

Confirm Molecular Weight
and Elemental Composition

Structure Confirmed

Click to download full resolution via product page

Spectroscopic analysis workflow for 1,3-Dimethoxy-2-propanol.

Disclaimer: This document is intended for informational purposes only and should not be

considered a substitute for rigorous, validated experimental procedures. Researchers should

always adhere to the safety guidelines and standard operating procedures of their respective

institutions.

To cite this document: BenchChem. [Spectroscopic Data for 1,3-Dimethoxy-2-propanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053713#spectroscopic-data-for-1-3-dimethoxy-2-
propanol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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